

# Application Notes and Protocols for App-018

## Labeling in Live-Cell Imaging

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### Compound of Interest

Compound Name: App-018

Cat. No.: B10837356

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Audience: Researchers, scientists, and drug development professionals.

### Introduction:

**App-018** is a novel, high-affinity fluorescent probe specifically designed for the selective labeling and tracking of acidic organelles, such as late endosomes and lysosomes, in live cells. Its unique chemical structure ensures high photostability and minimal cytotoxicity, making it an ideal candidate for long-term time-lapse imaging studies. The fluorophore exhibits a significant increase in fluorescence quantum yield upon accumulation in the acidic environment of lysosomes, enabling a high signal-to-noise ratio for clear visualization of organelle dynamics. These characteristics make **App-018** a powerful tool for investigating cellular processes such as endocytosis, autophagy, and lysosomal trafficking.

## Data Presentation

The following tables summarize the key specifications and performance data for **App-018**.

Table 1: Optical and Chemical Properties of **App-018**

Property	Value
Molecular Weight	582.7 g/mol
Excitation Wavelength ( $\lambda_{ex}$ )	561 nm
Emission Wavelength ( $\lambda_{em}$ )	585 nm
Quantum Yield	> 0.6 in acidic environments (pH < 5.5)
Extinction Coefficient	85,000 M <sup>-1</sup> cm <sup>-1</sup>
Solubility	Soluble in DMSO and ethanol
Purity	>98% by HPLC

Table 2: Performance Characteristics of **App-018** in Live-Cell Imaging

Parameter	HeLa Cells	Primary Neurons
Optimal Concentration	100 nM	50 nM
Incubation Time	15 minutes at 37°C	20 minutes at 37°C
Photostability	~85% fluorescence retained after 5 min illumination	~90% fluorescence retained after 5 min illumination
Signal-to-Noise Ratio	> 20	> 15
Cytotoxicity (24h)	No significant effect up to 1 $\mu$ M	No significant effect up to 500 nM

## Experimental Protocols

### Protocol 1: Live-Cell Staining and Imaging of Lysosomes

This protocol provides a step-by-step guide for staining and imaging lysosomes in cultured mammalian cells using **App-018**.

Materials:

- **App-018** stock solution (1 mM in DMSO)
- Cultured cells on glass-bottom dishes or coverslips
- Complete cell culture medium
- Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
- Fluorescence microscope with appropriate filter sets (e.g., TRITC/Cy3)

Procedure:

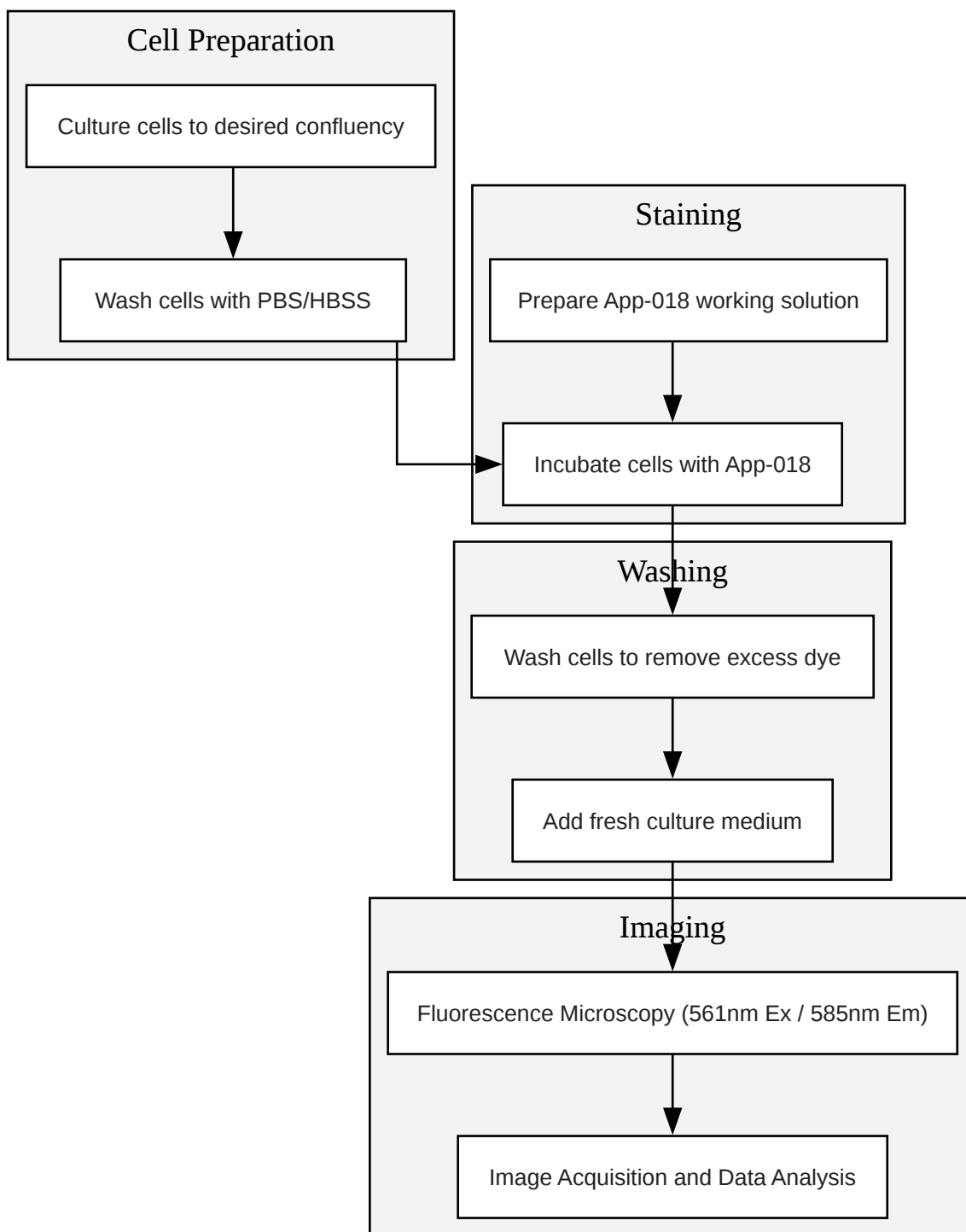
- Cell Preparation:
  - Plate cells on a suitable imaging dish or coverslip and culture until they reach the desired confluency (typically 60-80%).
  - Ensure the cells are healthy and actively growing before staining.
- Preparation of Staining Solution:
  - Prepare a fresh working solution of **App-018** by diluting the 1 mM stock solution in pre-warmed, serum-free culture medium or HBSS to the final concentration (e.g., 100 nM for HeLa cells).
  - Vortex the solution gently to ensure it is well-mixed.
- Cell Staining:
  - Aspirate the culture medium from the cells.
  - Wash the cells once with pre-warmed HBSS or PBS.
  - Add the **App-018** working solution to the cells, ensuring the entire surface is covered.
  - Incubate the cells for 15-20 minutes at 37°C in a 5% CO<sub>2</sub> incubator.
- Washing:

- Aspirate the staining solution.
- Wash the cells two to three times with pre-warmed HBSS or complete culture medium to remove any unbound dye.
- After the final wash, add fresh, pre-warmed complete culture medium to the cells.
- Imaging:
  - Place the imaging dish on the stage of a fluorescence microscope.
  - Excite the sample using a 561 nm laser or a corresponding filter.
  - Capture the emission signal using a filter centered around 585 nm.
  - Adjust the exposure time and laser power to obtain optimal signal intensity while minimizing phototoxicity.
  - For time-lapse imaging, acquire images at desired intervals.

## Visualizations

### Experimental Workflow

The following diagram illustrates the general workflow for labeling and imaging live cells with **App-018**.

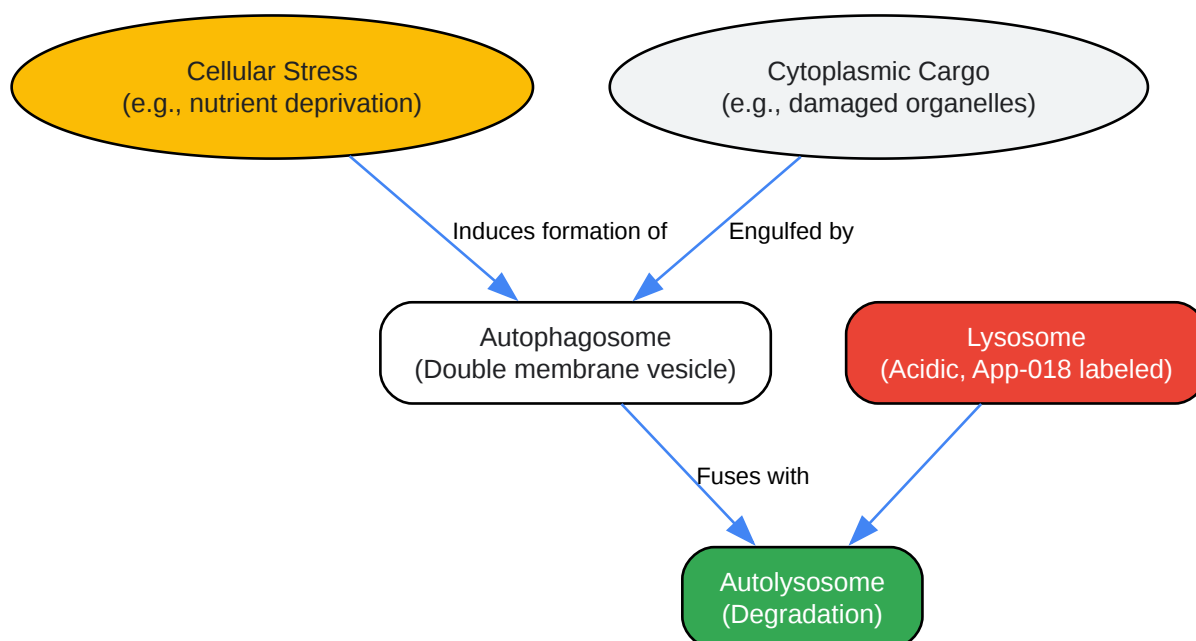


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Caption: Workflow for **App-018** staining and imaging.

## Signaling Pathway: Autophagy and Lysosomal Fusion

**App-018** can be used to monitor the final stages of autophagy, where autophagosomes fuse with lysosomes to form autolysosomes for degradation of cellular components. The diagram below illustrates this process.



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